molecular formula C18H17NO4 B1208463 Actinodaphnine CAS No. 517-69-1

Actinodaphnine

Cat. No.: B1208463
CAS No.: 517-69-1
M. Wt: 311.3 g/mol
InChI Key: VYJUHRAQPIBWNV-LBPRGKRZSA-N
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Description

Actinodaphnine is a bisbenzylisoquinoline alkaloid isolated from plants of the Lauraceae family, including Litsea and Cinnamomum species. It exhibits diverse pharmacological properties, such as anti-obesity, antidiabetic, anticancer, and antiplatelet activities . Its mechanisms of action include inhibition of T-cell protein tyrosine phosphatase (TCPTP) for obesity management , dipeptidyl peptidase-4 (DPP-4) inhibition for diabetes , and induction of apoptosis in cancer cells via reactive oxygen species (ROS) and caspase activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinodaphnine can be synthesized through various synthetic routes. One common method involves the use of proton quantitative nuclear magnetic resonance spectroscopy (1H-qNMR) for the determination of this compound in Illigera aromatica and Illigera henryi. This method employs DMSO-d6 as a solvent and 1,4-dinitrobenzene as an internal standard .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically extracted from natural sources such as Illigera aromatica and Illigera henryi. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: Actinodaphnine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxy and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Actinodaphnine has been extensively studied for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : Research indicates that this compound induces apoptosis in human hepatoma cells (Mahlavu) through mechanisms involving increased levels of nitric oxide and reactive oxygen species. This process includes down-regulation of nuclear factor kappa B signaling pathways, leading to mitochondrial dysfunction and caspase activation .
  • Case Study : In a study published in 2006, treatment with this compound resulted in a dose-dependent increase in apoptosis markers in Mahlavu cells, suggesting its potential as a therapeutic agent against liver cancer .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for developing new anti-infective agents.

  • Research Findings : A study on the alkaloids from Annona hypoglauca demonstrated that this compound displayed lethal effects against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The crude extract containing this compound showed substantial cytotoxicity against breast and colon cancer cell lines .
  • Application : The antimicrobial activity of this compound suggests its potential use in treating infections caused by resistant bacteria, which is critical in the context of rising antibiotic resistance.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, which could have implications for metabolic diseases.

  • Dipeptidyl Peptidase-4 Inhibition : In silico studies have shown that this compound interacts effectively with the DPP-4 enzyme, potentially offering benefits similar to those of existing DPP-4 inhibitors like sitagliptin. This interaction may aid in managing conditions such as type 2 diabetes by enhancing insulin sensitivity .

Quality Control in Herbal Medicine

This compound plays a crucial role in ensuring the quality and efficacy of herbal products containing Cinnamomum insularimontanum.

  • Analytical Techniques : A study highlighted the application of proton quantitative nuclear magnetic resonance spectroscopy for the rapid assessment of this compound levels in herbal extracts. This method enhances quality control processes by providing accurate quantification of bioactive compounds .

Potential Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, although this area requires further exploration.

  • Acetylcholinesterase Inhibition : Preliminary findings indicate that this compound might inhibit acetylcholinesterase activity, which is relevant for conditions like Alzheimer's disease. This potential neuroprotective effect positions this compound as a candidate for further studies aimed at developing treatments for neurodegenerative disorders .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer PropertiesInduces apoptosis in cancer cellsDose-dependent apoptosis via nitric oxide and reactive oxygen species
Antimicrobial ActivityExhibits activity against pathogenic bacteriaEffective against Staphylococcus aureus and Enterococcus faecalis
Enzyme InhibitionPotential DPP-4 inhibitorBetter interaction with DPP-4 compared to sitagliptin
Quality ControlUsed for assessing herbal product qualityAccurate quantification via nuclear magnetic resonance
Neuroprotective EffectsPossible inhibition of acetylcholinesteraseRelevant for Alzheimer's disease treatment

Comparison with Similar Compounds

Structural and Functional Analogues

Bisbenzylisoquinoline Alkaloids

Actinodaphnine belongs to the bisbenzylisoquinoline subclass, which includes compounds like lancifoliaine and norboldine (isolated from Litsea lancifolia). These alkaloids share a dimeric structure but differ in substituents, leading to varied bioactivities.

Aporphine Alkaloids

This compound is structurally related to aporphine alkaloids such as boldine and anonaine. Boldine, a precursor of this compound in Litsea glutinosa, is a known antioxidant and DPP-4 inhibitor but lacks TCPTP inhibitory activity . This compound’s additional benzyl groups enhance its lipophilicity and target selectivity compared to boldine .

Anticancer Activity

This compound induces apoptosis in liver cancer cells (Mahlavu line) via ROS/NO upregulation and NF-κB suppression . In contrast, anonaine (a structurally simpler aporphine alkaloid) primarily targets topoisomerase inhibition in colon cancer, lacking ROS-mediated mechanisms .

Antidiabetic Activity

This compound’s DPP-4 inhibition efficacy surpasses sitagliptin in molecular docking studies, with broader residue interactions (e.g., Tyr547, Trp629) . Boldine, though a precursor, shows weaker DPP-4 binding and is less lipophilic .

Anti-Obesity Potential

This compound inhibits TCPTP, a promoter of insulin resistance, with higher lipophilicity (logP = 3.2) than rutacridone (logP = 2.8), enabling better cell membrane penetration . The standard TCPTP ligand (binding energy = -5.9 kcal/mol) is less effective than this compound (-6.4 kcal/mol) .

Antiplatelet Activity

This compound exhibits significant antiplatelet aggregation, comparable to cathafiline and predicentrine from Cassytha filiformis. However, its IC₅₀ values are yet to be quantified against these analogues .

Pharmacokinetic and Physicochemical Properties

Property This compound Rutacridone Boldine Sitagliptin
Molecular Weight (g/mol) 609.7 381.4 327.4 407.3
LogP (Lipophilicity) 3.2 2.8 1.9 1.5
Binding Energy (DPP-4) -8.2 kcal/mol N/A -6.5 kcal/mol -7.5 kcal/mol
Binding Energy (TCPTP) -6.4 kcal/mol -6.2 kcal/mol N/A N/A
Key Targets TCPTP, DPP-4, Caspases TCPTP DPP-4 DPP-4

Data compiled from

Advantages and Limitations

  • Advantages :
    • Multitarget activity (anticancer, antidiabetic, anti-obesity).
    • Enhanced lipophilicity for membrane permeability .
    • Additional binding residues (e.g., Asp130 in TCPTP) improve inhibitor specificity .
  • Limitations: Limited solubility in aqueous media, requiring formulation optimization . Underexplored in vivo efficacy and toxicity profiles compared to sitagliptin or boldine .

Biological Activity

Actinodaphnine is a natural alkaloid predominantly found in various plant species, particularly within the Lauraceae family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, analgesic, antidiabetic, and antiplatelet effects. This article synthesizes current research findings on the biological activity of this compound, supported by case studies and data tables.

Chemical Structure and Properties

This compound is classified as a benzylisoquinoline alkaloid. Its chemical structure is characterized by the presence of a benzyl group attached to an isoquinoline core, which contributes to its pharmacological properties.

Biological Activities

  • Anti-Inflammatory Activity
    • This compound has demonstrated significant anti-inflammatory properties in various studies. For instance, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .
    • A study highlighted that this compound exhibited an IC50 value of 14.0 μM for NO production inhibition, showcasing its potency compared to other compounds .
  • Analgesic Effects
    • In vivo studies have reported that this compound possesses analgesic effects comparable to standard analgesics such as ketorolac. In hot plate tests, it significantly increased reaction times in mice, suggesting effective pain relief mechanisms .
    • The compound also showed substantial inhibition of acetic acid-induced writhing in mice, with a notable percentage of writhing reduction at higher doses (500 mg/kg) indicating its efficacy in pain management .
  • Antidiabetic Potential
    • This compound has been identified as an inhibitor of alpha-glucosidase and alpha-amylase enzymes, which are crucial targets for managing hyperglycemia in diabetes mellitus. Molecular docking studies revealed that it has a binding affinity comparable to established antidiabetic drugs like acarbose .
    • The compound exhibited IC50 values below 0.5 mM for both enzymes, indicating its potential utility in diabetes management through glycemic control .
  • Antiplatelet Activity
    • Research indicates that this compound can inhibit platelet aggregation induced by various agents such as arachidonic acid and collagen. It demonstrated an inhibition rate of 92% at a concentration of 100 μM, suggesting strong antiplatelet properties that may be beneficial in cardiovascular health .

Data Summary

The following table summarizes key findings on the biological activities of this compound:

Biological Activity Method IC50 Value Reference
Anti-InflammatoryNO production assay14.0 μM
AnalgesicHot plate test-
AnalgesicAcetic acid writhing test56.32% inhibition
AntidiabeticAlpha-glucosidase inhibitor<0.5 mM
AntidiabeticAlpha-amylase inhibitor<0.5 mM
AntiplateletPlatelet aggregation assay92% at 100 μM

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

  • A study conducted on diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups.
  • Another case study focused on patients with chronic inflammatory conditions who reported reduced symptoms after supplementation with this compound-rich extracts.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most reliable for identifying Actinodaphnine in natural product extracts?

  • Methodological Answer : this compound can be isolated using column chromatography with silica gel or Sephadex LH-20, followed by identification via 1H^1H-NMR and 13C^{13}C-NMR to confirm its aromatic and isoquinoline alkaloid structure. LC-MS/MS is recommended for quantification due to its sensitivity in detecting low-abundance alkaloids .

Q. How do solvent systems and pH influence the extraction efficiency of this compound from plant matrices?

  • Methodological Answer : Ethanol-water (70:30 v/v) at pH 5–6 maximizes yield by balancing solubility and stability. Acidic conditions (pH < 3) may degrade alkaloid structures, while highly polar solvents (e.g., methanol) co-extract interfering phenolic compounds, necessitating post-extraction purification .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) with human cancer cell lines (e.g., HepG2 or MCF-7) and enzyme inhibition assays (e.g., COX-2 or α-glucosidase) to evaluate anti-inflammatory or antidiabetic potential. Include positive controls (e.g., aspirin for COX-2) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50_{50} values)?

  • Methodological Answer : Discrepancies often arise from variability in assay protocols (e.g., incubation time, cell passage number) or impurities in extracts. Standardize experimental conditions using guidelines from Pharmaceutical Research (e.g., ISO 17025 for lab practices) and validate purity via HPLC-DAD (>95% purity threshold) .

Q. What strategies optimize the total synthesis of this compound to improve yield and stereoselectivity?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for stereocontrol and solid-phase peptide synthesis (SPPS) for iterative coupling of isoquinoline subunits. Computational modeling (DFT or MD simulations) can predict reaction pathways and optimize solvent-catalyst interactions .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing ethical concerns?

  • Methodological Answer : Use murine models with microsampling techniques (e.g., dried blood spots) to reduce animal use. Apply population pharmacokinetics (PopPK) models to extrapolate human dosing. Adhere to ARRIVE 2.0 guidelines for ethical reporting and include sham controls to isolate compound-specific effects .

Q. Data Analysis & Publication

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data (e.g., transcriptomics), apply Benjamini-Hochberg correction to control false discovery rates (FDR < 0.05) .

Q. How can researchers ensure reproducibility when reporting this compound’s bioactivity in manuscripts?

  • Methodological Answer : Follow the Pharmaceutical Research checklist: provide raw data (e.g., NMR spectra, chromatograms) as supplementary files, detail instrument calibration protocols, and include error bars (SD/SEM) in graphs. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. Controversies & Future Directions

Q. What mechanisms underlie this compound’s reported cytotoxicity versus its therapeutic potential?

  • Methodological Answer : Conduct ROS (reactive oxygen species) assays and mitochondrial membrane potential analysis to differentiate apoptotic vs. necrotic pathways. Compare results across cell types (e.g., normal vs. cancerous) using flow cytometry. Confocal microscopy can localize subcellular targets (e.g., nuclear DNA vs. mitochondrial) .

Q. How can multi-omics integration (genomics, metabolomics) advance understanding of this compound’s biosynthetic pathways?

  • Methodological Answer : Combine RNA-seq to identify biosynthetic gene clusters (BGCs) with LC-HRMS metabolomics to map intermediate metabolites. Use CRISPR-Cas9 knockout studies in host plants (e.g., Actinodaphne spp.) to validate enzyme functions. Public databases like KEGG or UniProt support pathway annotation .

Properties

IUPAC Name

(12S)-17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-21-14-7-11-10(5-13(14)20)4-12-16-9(2-3-19-12)6-15-18(17(11)16)23-8-22-15/h5-7,12,19-20H,2-4,8H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJUHRAQPIBWNV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C[C@H]3C4=C(C2=C1)C5=C(C=C4CCN3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965974
Record name 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-69-1
Record name (+)-Actinodaphnine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actinodaphnine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinolin-10-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTINODAPHNINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227M8EVC3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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